molecular formula C19H12N6O2 B1226821 5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile

5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile

Cat. No. B1226821
M. Wt: 356.3 g/mol
InChI Key: RSKVNGROIVCQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile is a pyrroline.

Scientific Research Applications

Nitrophenyl Compounds in Biological Studies

Nitrophenyl derivatives have been explored for their roles in biological systems, such as in the formation of biogenic amines in fish, which are significant in determining fish safety and quality. These compounds have been studied for their involvement in intoxication, spoilage, and the formation of nitrosamines, potentially explaining mechanisms of food poisoning and ensuring the safety of fish products (Bulushi et al., 2009).

Amines in Pharmaceutical Development

Amines, including pyrrolidines and related structures, are pivotal in drug discovery due to their pharmacological properties. They are used to obtain compounds for treating human diseases, with the saturated pyrrolidine ring offering efficient exploration of pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage (Petri et al., 2021).

Pyrrole Derivatives in Chemical Synthesis

Pyrrole and its derivatives are integral in synthetic chemistry, offering promising applications due to their photosensitive protecting groups. These groups, including 3-nitrophenyl, have shown great promise in the future of synthetic chemistry, allowing for the development of new compounds and materials (Amit et al., 1974).

Applications in Corrosion Inhibition

Compounds containing pyrrole and nitrophenyl groups have been investigated for their use as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the ability to form stable chelating complexes with metal surfaces. This property makes them valuable in protecting materials from corrosion (Verma et al., 2020).

properties

Molecular Formula

C19H12N6O2

Molecular Weight

356.3 g/mol

IUPAC Name

5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile

InChI

InChI=1S/C19H12N6O2/c20-10-16-18(23)24(14-6-2-1-3-7-14)17(19(16,11-21)12-22)13-5-4-8-15(9-13)25(26)27/h1-9,17H,23H2

InChI Key

RSKVNGROIVCQOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
Reactant of Route 2
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
Reactant of Route 3
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
Reactant of Route 4
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
Reactant of Route 5
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
Reactant of Route 6
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile

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